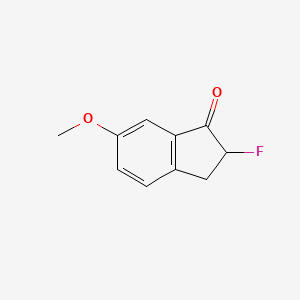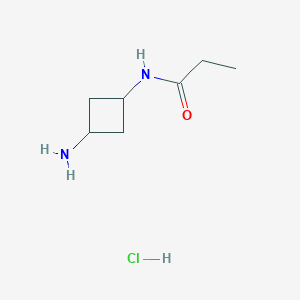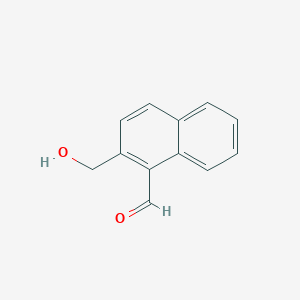
(1R,2S)-2-(hydroxymethyl)-1-(p-tolyl)cyclopropanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-(hydroxymethyl)-1-(p-tolyl)cyclopropanecarbonitrile is a chiral cyclopropane derivative. The compound features a hydroxymethyl group and a p-tolyl group attached to a cyclopropane ring, with a nitrile functional group. Its unique structure makes it an interesting subject for various chemical and pharmaceutical studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(hydroxymethyl)-1-(p-tolyl)cyclopropanecarbonitrile typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.
Functional Group Introduction: The hydroxymethyl and p-tolyl groups can be introduced through subsequent reactions involving appropriate reagents and conditions. For example, the hydroxymethyl group can be added via a hydroxymethylation reaction, while the p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction.
Nitrile Group Addition: The nitrile group can be introduced through a cyanation reaction, where a suitable cyanating agent such as sodium cyanide or potassium cyanide is used.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde, depending on the reagents and conditions used.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used for the reduction of the nitrile group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted aromatic compounds.
科学的研究の応用
(1R,2S)-2-(hydroxymethyl)-1-(p-tolyl)cyclopropanecarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its use in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R,2S)-2-(hydroxymethyl)-1-(p-tolyl)cyclopropanecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.
類似化合物との比較
(1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropanecarbonitrile: Similar structure but with a phenyl group instead of a p-tolyl group.
(1R,2S)-2-(hydroxymethyl)-1-(p-methoxyphenyl)cyclopropanecarbonitrile: Similar structure but with a p-methoxyphenyl group instead of a p-tolyl group.
Uniqueness: (1R,2S)-2-(hydroxymethyl)-1-(p-tolyl)cyclopropanecarbonitrile is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The specific stereochemistry (1R,2S) also plays a crucial role in its interactions and properties, making it distinct from other similar compounds.
特性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
(1R,2S)-2-(hydroxymethyl)-1-(4-methylphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C12H13NO/c1-9-2-4-10(5-3-9)12(8-13)6-11(12)7-14/h2-5,11,14H,6-7H2,1H3/t11-,12+/m1/s1 |
InChIキー |
CIBGDKPOBCTCCK-NEPJUHHUSA-N |
異性体SMILES |
CC1=CC=C(C=C1)[C@]2(C[C@@H]2CO)C#N |
正規SMILES |
CC1=CC=C(C=C1)C2(CC2CO)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2-Aminobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B11909805.png)


![Imidazo[1,2-a]quinolin-1-amine](/img/structure/B11909848.png)



![7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde](/img/structure/B11909874.png)
![3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B11909881.png)

![4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11909886.png)

